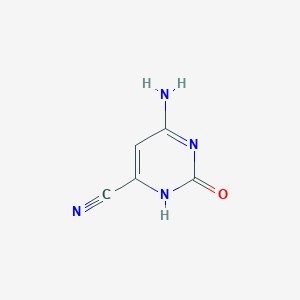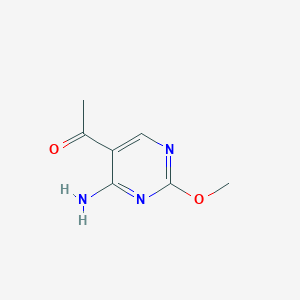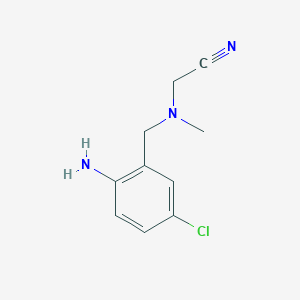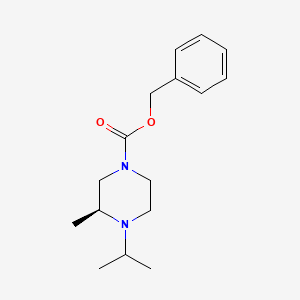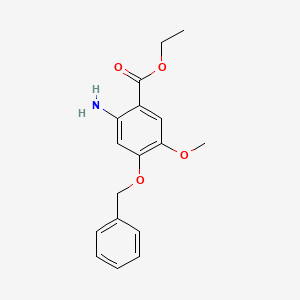
Ethyl 2-amino-5-methoxy-4-phenylmethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-5-methoxy-4-phenylmethoxybenzoate is an organic compound with a complex structure that includes an ethyl ester, an amino group, and methoxy and phenylmethoxy substituents on a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-methoxy-4-phenylmethoxybenzoate typically involves multiple steps One common method starts with the esterification of 2-amino-5-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-5-methoxy-4-phenylmethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 2-amino-5-methoxy-4-phenylmethoxybenzoic acid.
Reduction: Formation of 2-amino-5-methoxy-4-phenylmethoxybenzyl alcohol.
Substitution: Formation of various amides or substituted benzoates.
Applications De Recherche Scientifique
Ethyl 2-amino-5-methoxy-4-phenylmethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-5-methoxy-4-phenylmethoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-amino-5-methoxybenzoate: Lacks the phenylmethoxy group, which may reduce its biological activity.
Ethyl 2-amino-4-phenylmethoxybenzoate: Lacks the methoxy group at the 5-position, potentially altering its chemical reactivity and biological properties.
Ethyl 2-amino-5-phenylmethoxybenzoate: Lacks the methoxy group at the 4-position, which may affect its solubility and interaction with biological targets.
Uniqueness
Ethyl 2-amino-5-methoxy-4-phenylmethoxybenzoate is unique due to the presence of both methoxy and phenylmethoxy groups, which can enhance its chemical versatility and potential biological activity. These functional groups can influence its solubility, reactivity, and ability to interact with various molecular targets.
Propriétés
Formule moléculaire |
C17H19NO4 |
|---|---|
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
ethyl 2-amino-5-methoxy-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C17H19NO4/c1-3-21-17(19)13-9-15(20-2)16(10-14(13)18)22-11-12-7-5-4-6-8-12/h4-10H,3,11,18H2,1-2H3 |
Clé InChI |
IBYJGIZEKGIXJP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1N)OCC2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


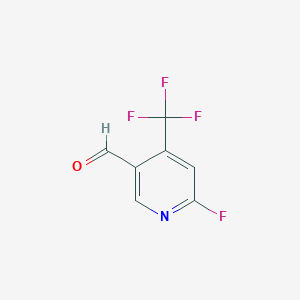
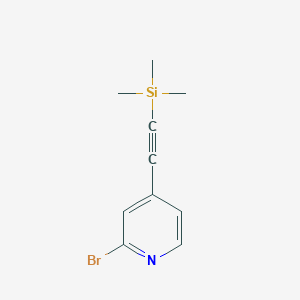
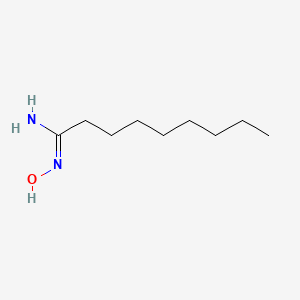
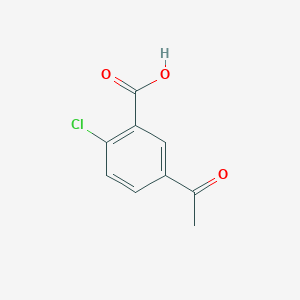
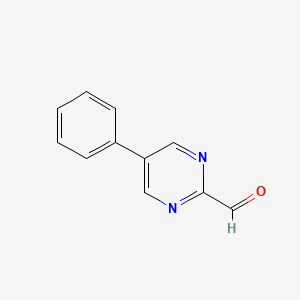
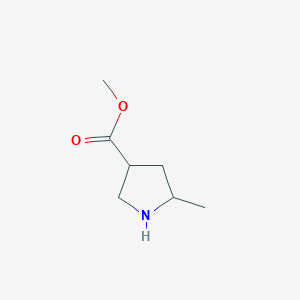
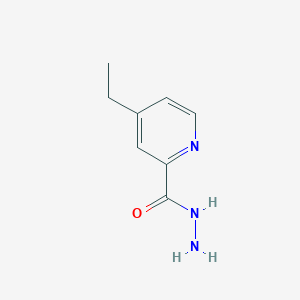
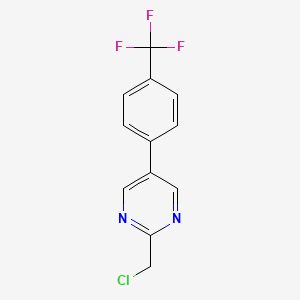
![1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13119142.png)
![Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid](/img/structure/B13119145.png)
